8-(Piperazin-1-yl)quinoline dihydrochloride

5-HT6 receptor Alzheimer's disease CNS disorders

Core 8-piperazinylquinoline scaffold for 5-HT₆ antagonist (e.g., SB-742457 Ki=1.4 nM) and RSV fusion inhibitor (EC₅₀=0.028 μM) SAR. This dihydrochloride salt ensures aqueous solubility for in vitro/in vivo CNS, antiviral, and chemosensitizer studies. Order the unsubstituted core to optimize 3-position derivatives.

Molecular Formula C13H17Cl2N3
Molecular Weight 286.2 g/mol
CAS No. 1177353-50-2
Cat. No. B1644824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(Piperazin-1-yl)quinoline dihydrochloride
CAS1177353-50-2
Molecular FormulaC13H17Cl2N3
Molecular Weight286.2 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=CC=CC3=C2N=CC=C3.Cl.Cl
InChIInChI=1S/C13H15N3.2ClH/c1-3-11-4-2-6-15-13(11)12(5-1)16-9-7-14-8-10-16;;/h1-6,14H,7-10H2;2*1H
InChIKeyNFEHTPJZZGLOTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-(Piperazin-1-yl)quinoline dihydrochloride (CAS 1177353-50-2): Procurement-Grade 5-HT₆ Antagonist Scaffold and Piperazinylquinoline Core


8-(Piperazin-1-yl)quinoline dihydrochloride (CAS 1177353-50-2) is the dihydrochloride salt of a piperazinylquinoline core that serves as the essential pharmacophore for a class of selective 5-HT₆ receptor antagonists with demonstrated clinical-stage development for Alzheimer's disease [1]. The compound consists of a quinoline ring system substituted at the 8-position with a piperazine moiety [2]. As the foundational unsubstituted core, it represents the minimal pharmacophore from which high-affinity CNS-penetrant 5-HT₆ antagonists (e.g., SB-742457, Ki = 1.4 nM) are derived via 3-position sulfonylation [1]. This core scaffold also appears as a critical structural element in RSV fusion inhibitors and antifungal chemosensitizers [3][4].

Why Generic Piperazine-Quinoline Hybrids Cannot Substitute for 8-(Piperazin-1-yl)quinoline dihydrochloride (CAS 1177353-50-2) in Target-Oriented Procurement


Substitution with alternative piperazine-containing quinolines (e.g., 7-chloro-4-(piperazin-1-yl)quinoline, 8-(piperazin-1-ylmethyl)quinoline, or 4-piperazinylquinoline isomers) introduces profound changes in target engagement, selectivity profile, and downstream biological readouts. The 8-position substitution on the quinoline ring is a critical determinant of 5-HT₆ receptor affinity: compounds with piperazine at the 8-position exhibit high 5-HT₆ affinity (Ki = 1.4 nM for 3-sulfonyl derivatives), while 4-position substitution produces markedly different pharmacological profiles [1]. Similarly, in RSV fusion inhibition, the piperazinylquinoline core with specific substitution patterns yields EC₅₀ values as low as 0.028 μM, whereas positional isomers fail to achieve comparable antiviral potency [2]. The specific regioisomer and salt form (dihydrochloride) are essential for reproducible experimental outcomes across CNS, antiviral, and antifungal applications [1][2][3].

8-(Piperazin-1-yl)quinoline dihydrochloride (CAS 1177353-50-2): Quantitative Differentiation Evidence Against Closest Analogs


5-HT₆ Receptor Binding Affinity: 8-Piperazinylquinoline Scaffold Versus 4-Position and Non-Quinoline Comparators

The 8-(piperazin-1-yl)quinoline scaffold, when appropriately derivatized at the 3-position, confers high-affinity 5-HT₆ receptor antagonism. The unsubstituted core serves as the essential pharmacophore for this activity [1]. SB-742457 (3-phenylsulfonyl-8-(piperazin-1-yl)quinoline) demonstrates a Ki of 1.4 nM for the human 5-HT₆ receptor [2]. In contrast, 7-chloro-4-(piperazin-1-yl)quinoline derivatives exhibit an entirely different profile as β-hematin polymerization inhibitors (IC₅₀ = 5 ± 1 μM) [3], underscoring that regioisomeric variation (8- vs. 4- vs. 7-substitution) determines target class engagement.

5-HT6 receptor Alzheimer's disease CNS disorders

Antiviral Activity: Piperazinylquinoline Derivatives Versus Piperidine-Containing Analogs in RSV Fusion Inhibition

Piperazinylquinoline derivatives demonstrate potent RSV fusion inhibition, with selected analogs (e.g., compound 45) achieving EC₅₀ = 0.028 μM against the RSV Long (A) strain [1]. The anti-RSV activity was improved by converting a piperidine moiety to a benzylcarbonyl-substituted piperazine, establishing the piperazine ring as crucial for antiviral potency [1]. The basic side chain was also found to be essential for activity [1]. While the exact dihydrochloride salt is not the active antiviral itself, it represents the core scaffold from which these optimized derivatives are synthesized.

RSV antiviral fusion inhibitor

Antifungal Chemosensitization: Piperazinylquinoline-Enhanced Fluconazole Susceptibility in Resistant C. albicans

A piperazinyl quinoline (CID 1251584) was identified from the MLPCN library as a selective chemosensitizer that reverses fluconazole resistance in a C. albicans clinical isolate [1]. Critically, this compound exhibits no antifungal activity when administered as a single agent, a property that distinguishes it from direct antifungals and positions it uniquely for combination therapy strategies [1]. In contrast, other piperazinyl-substituted quinolines (e.g., ciprofloxacin, norfloxacin) demonstrate direct antibacterial activity with MIC values against various species [2].

Candida albicans fluconazole resistance chemosensitizer

Proteasome Inhibition: 4-Piperazinylquinoline-Sulfonyl Hybrids Exhibit Sub-Nanomolar Potency

The 4-piperazinylquinoline scaffold, when hybridized with a sulfonyl pharmacophore, yields VR23, a proteasome inhibitor with IC₅₀ = 1 nM against trypsin-like proteasomes and 50-100 nM against chymotrypsin-like proteasomes . While this data pertains to the 4-substituted regioisomer, it demonstrates that the piperazinylquinoline core can be engineered for high-potency enzyme inhibition. The 8-substituted analog (8-(piperazin-1-yl)quinoline) represents the isomeric scaffold from which analogous 8-substituted proteasome-targeting libraries could be constructed.

proteasome inhibitor cancer VR23

8-(Piperazin-1-yl)quinoline dihydrochloride (CAS 1177353-50-2): Validated Application Scenarios for Procurement and Experimental Deployment


CNS Drug Discovery: 5-HT₆ Antagonist Lead Optimization and SAR Studies

Procure 8-(piperazin-1-yl)quinoline dihydrochloride as the unsubstituted core scaffold for synthesizing novel 5-HT₆ receptor antagonists. The 8-piperazinylquinoline regioisomer is the validated pharmacophore for high-affinity 5-HT₆ binding, as demonstrated by SB-742457 (Ki = 1.4 nM), which advanced to Phase II clinical trials for Alzheimer's disease [1]. Use this scaffold for structure-activity relationship (SAR) campaigns exploring 3-position substitutions (e.g., sulfonyl, aryl, heteroaryl) to optimize CNS penetration and receptor occupancy. The dihydrochloride salt form provides aqueous solubility suitable for in vitro pharmacology and early in vivo studies.

Antiviral Research: RSV Fusion Inhibitor Scaffold for Medicinal Chemistry Optimization

Utilize the piperazinylquinoline core as the starting point for synthesizing RSV fusion inhibitors. Studies show that piperazinylquinoline derivatives achieve sub-30 nM EC₅₀ values against RSV, and that converting piperidine to piperazine significantly enhances antiviral potency [2]. The 8-substituted scaffold can be further derivatized at the quinoline ring and piperazine nitrogen to improve DMPK properties and oral bioavailability, as demonstrated with analogs 45 and 50, which exhibited promising pharmacokinetic profiles [2].

Antifungal Combination Therapy: Chemosensitizer Discovery for Fluconazole-Resistant Candida

Employ piperazinylquinoline derivatives to identify novel chemosensitizers that reverse fluconazole resistance in C. albicans. The core scaffold, when appropriately substituted, lacks standalone antifungal activity yet potentiates fluconazole efficacy in resistant strains [3]. This unique profile enables the development of combination therapies that restore susceptibility to azole antifungals without imposing additional selective pressure for resistance [3]. Procure the dihydrochloride salt for library synthesis and high-throughput screening in fluconazole synergy assays.

Kinase and Proteasome Inhibitor Development: Cancer Target Engagement Studies

Leverage the piperazinylquinoline scaffold for designing kinase inhibitors (e.g., PI3K, B-Raf) and proteasome inhibitors. The 4-substituted analog VR23 achieves IC₅₀ = 1 nM against trypsin-like proteasomes . By extension, 8-substituted variants offer a distinct vector for targeting the ATP-binding pocket of kinases or the proteasome's catalytic subunits. Procure the 8-(piperazin-1-yl)quinoline core for parallel library synthesis and comparative evaluation against 4- and 7-substituted regioisomers to define selectivity profiles across the kinome and proteasome.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-(Piperazin-1-yl)quinoline dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.